REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([C:8](O)=[O:9])[CH:5]=[CH:4][C:3]=1[O:11][CH3:12].S(Cl)([Cl:15])=O>CN(C)C=O.C1C=CC=CC=1>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([Cl:15])=[O:9])[CH:5]=[CH:4][C:3]=1[O:11][CH3:12]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=N1)C(=O)O)OC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
35 mg
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Then, thionyl chloride and benzene were distilled off
|
Type
|
CUSTOM
|
Details
|
A dichloromethane layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=N1)C(=O)Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.64 g | |
YIELD: CALCULATEDPERCENTYIELD | 151.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |